Compound Description: Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) is a stable analogue of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), a compound that has been shown to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. [] Structure-activity relationship (SAR) studies of sHA 14-1 led to the development of ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017), a compound with low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells. [] CXL017 has also been shown to selectively kill drug-resistant cells over parent cancer cells. []
Relevance: Although the core structures differ, both sHA 14-1 and 2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenylquinoline-4-carboxylate share the presence of a 2-ethoxy-2-oxoethyl substituent. Furthermore, both compounds are being investigated for their potential anticancer properties. []
Compound Description: Ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) was developed through structure-activity relationship (SAR) studies of sHA 14-1, a stable analog of HA 14-1. [, ] CXL017 exhibits low micromolar cytotoxicity against a broad spectrum of hematologic and solid tumor cells. [, ] Notably, studies with CXL017 demonstrate its ability to selectively target and eliminate drug-resistant cancer cells compared to their parental counterparts. [] Further research has revealed that CXL017 possesses a distinct mechanism of action compared to standard anticancer agents, as evidenced by COMPARE analysis using the NCI-60 panel of cell lines. []
Relevance: Similar to 2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenylquinoline-4-carboxylate, CXL017 incorporates a 2-ethoxy-2-oxoethyl group within its structure. This shared structural motif suggests a potential avenue for exploring structure-activity relationships and potential anticancer properties. [, ]
Compound Description: Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1) is a compound with demonstrated ability to mitigate drug resistance and enhance the efficacy of various cancer therapies in leukemia cells. [, , , ] Research has shown that HA 14-1 can reverse the cytoprotective effects of ITH4012 (ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate), a novel acetylcholinesterase inhibitor with neuroprotective properties. [, ] This suggests that HA 14-1 may act by targeting specific pathways involved in cell survival and apoptosis.
Relevance: While HA 14-1 possesses a distinct core structure compared to 2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenylquinoline-4-carboxylate, it shares the presence of a 2-ethoxy-2-oxoethyl substituent. This shared structural feature, coupled with their reported activities against cancer cell lines, suggests a potential for further investigation into the structure-activity relationship of these compounds and their potential as anticancer agents. [, , , ]
Compound Description: Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate (ITH4012) is a novel tacrine derivative that exhibits neuroprotective properties. [, ] Studies in bovine chromaffin cells have shown that ITH4012 can protect against cell death induced by various compounds with different mechanisms of action, including thapsigargin (reticular stress), H2O2 (free radicals), and veratridine (calcium overload). [, ] This indicates a potential therapeutic value in conditions involving neuronal cell death.
Relevance: Both ITH4012 and 2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenylquinoline-4-carboxylate incorporate an ethyl carboxylate group within their structures. Although their core structures and biological activities differ, this shared feature highlights the importance of exploring the structure-activity relationship of compounds containing similar functional groups. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.